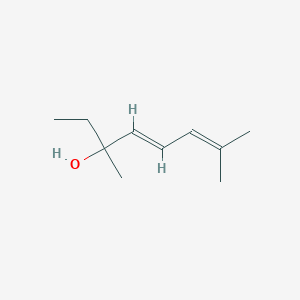
3,7-Dimethyl-4,6-octadien-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dimethyl-4,6-octadien-3-ol, also known as linalool, is a naturally occurring terpene alcohol found in many flowers and spice plants. It is widely recognized for its pleasant floral scent with a hint of spiciness. This compound is classified as an acyclic monoterpenoid and is commonly used in the fragrance and flavor industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3,7-Dimethyl-4,6-octadien-3-ol can be synthesized through various methods. One common synthetic route involves the acid-catalyzed cyclization of geraniol or nerol, which are isomers of linalool. The reaction typically requires an acid catalyst such as sulfuric acid or phosphoric acid and is conducted under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is often produced through the steam distillation of essential oils from plants such as lavender, coriander, and sweet basil. The extracted oil is then subjected to fractional distillation to isolate and purify the compound .
Analyse Des Réactions Chimiques
Types of Reactions: 3,7-Dimethyl-4,6-octadien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form linalool oxide or further to linalool hydroperoxide.
Reduction: Hydrogenation of this compound yields dihydrolinalool and tetrahydrolinalool, which are more stable and less prone to oxidation.
Esterification: Reaction with acetic acid produces linalyl acetate, a popular fragrance ingredient.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Esterification: Acid catalysts such as sulfuric acid or p-toluenesulfonic acid are used.
Major Products Formed:
- Linalool oxide
- Linalool hydroperoxide
- Dihydrolinalool
- Tetrahydrolinalool
- Linalyl acetate
Applications De Recherche Scientifique
3,7-Dimethyl-4,6-octadien-3-ol has a wide range of applications in scientific research:
- Chemistry: Used as a precursor in the synthesis of various fragrance compounds and as a reagent in organic synthesis.
- Biology: Studied for its antimicrobial and anti-inflammatory properties.
- Medicine: Investigated for its potential therapeutic effects, including its use as an anxiolytic and sedative agent.
- Industry: Utilized in the production of perfumes, cosmetics, and household cleaning products due to its pleasant scent and stability .
Mécanisme D'action
The mechanism of action of 3,7-Dimethyl-4,6-octadien-3-ol involves its interaction with various molecular targets and pathways:
- Molecular Targets: It interacts with olfactory receptors, leading to its characteristic scent perception.
- Pathways Involved: It modulates the activity of neurotransmitters such as gamma-aminobutyric acid (GABA), contributing to its sedative and anxiolytic effects .
Comparaison Avec Des Composés Similaires
- Geraniol: Another monoterpenoid alcohol with a rose-like scent.
- Nerol: An isomer of geraniol with a similar floral fragrance.
- Citronellol: A monoterpenoid alcohol with a citrus-like aroma.
Comparison:
- Uniqueness: 3,7-Dimethyl-4,6-octadien-3-ol is unique due to its balanced floral and spicy scent, making it highly versatile in fragrance formulations.
- Chemical Structure: While geraniol and nerol are isomers, they differ in the position of the double bonds, leading to distinct olfactory properties .
Propriétés
Numéro CAS |
18479-54-4 |
|---|---|
Formule moléculaire |
C10H18O |
Poids moléculaire |
154.25 g/mol |
Nom IUPAC |
3,7-dimethylocta-4,6-dien-3-ol |
InChI |
InChI=1S/C10H18O/c1-5-10(4,11)8-6-7-9(2)3/h6-8,11H,5H2,1-4H3 |
Clé InChI |
QLRNLHNEZFMRSR-UHFFFAOYSA-N |
SMILES |
CCC(C)(C=CC=C(C)C)O |
SMILES isomérique |
CCC(C)(/C=C/C=C(C)C)O |
SMILES canonique |
CCC(C)(C=CC=C(C)C)O |
Key on ui other cas no. |
18479-54-4 |
Synonymes |
3,7-dimethyl-4,6-octadien-3-ol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















